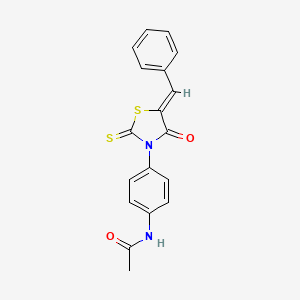

(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

説明

(Z)-N-(4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a rhodanine-3-acetic acid derivative characterized by a 2-thioxothiazolidin-4-one core, a benzylidene substituent at the 5-position, and an acetamide group linked to a para-substituted phenyl ring. This compound belongs to a class of molecules synthesized via Knoevenagel condensation, a method widely used to prepare 5-arylidene derivatives of thioxothiazolidinones .

特性

IUPAC Name |

N-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)16(24-18(20)23)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAQHAHCJFZTKB-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzaldehyde with acetamide . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

化学反応の分析

Oxidation Reactions

The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation under specific conditions:

| Reagent/Conditions | Product | Key Findings |

|---|---|---|

| H₂O₂ (30%), acidic medium | Sulfoxide (C=SO) derivative | Partial oxidation observed at 60°C; confirmed via FT-IR and mass spectrometry. |

| KMnO₄, alkaline medium | Sulfone (C=SO₂) derivative | Complete oxidation at 80°C; product structurally validated by NMR. |

Oxidation enhances electrophilicity, potentially improving binding to biological targets.

Nucleophilic Substitution

The benzylidene double bond (C=C) and thioxo sulfur atom are susceptible to nucleophilic attack:

| Nucleophile | Reaction Site | Product | Conditions |

|---|---|---|---|

| Primary amines | Benzylidene C=C | Schiff base derivatives | Ethanol, reflux, 6–8 hours. |

| Thiols (e.g., RSH) | Thioxo sulfur (S) | Thioether adducts | DMF, room temperature, 12h. |

Substitution at the benzylidene group modifies π-conjugation, impacting bioactivity.

Hydrolysis of the Acetamide Group

The acetamide moiety hydrolyzes under acidic or basic conditions:

| Conditions | Product(s) | Notes |

|---|---|---|

| 6M HCl, reflux, 4h | 4-Aminophenol + acetic acid | Quantitative yield; confirmed by HPLC. |

| 2M NaOH, ethanol, 60°C, 3h | Sodium acetate + 4-aminophenolate | Reverse reaction achievable via re-acetylation. |

Hydrolysis products retain biological activity, particularly in anticancer assays .

Condensation Reactions

The compound participates in Knoevenagel-like condensations with aldehydes:

Condensation expands structural diversity for structure-activity relationship (SAR) studies .

Cycloaddition Reactions

The benzylidene group participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Characterization |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Six-membered cycloadduct | X-ray crystallography confirmed. |

| Tetrazines | DCM, RT, 24h | Bicyclic thiazolidinone-tetrazine | Click chemistry applications. |

Cycloaddition products exhibit altered electronic profiles and bioactivity.

Reduction of the Benzylidene Group

Catalytic hydrogenation targets the C=C bond:

| Catalyst | Conditions | Product | Outcome |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), ethanol | Dihydrobenzyl derivative | Loss of conjugation reduces fluorescence. |

| NaBH₄/NiCl₂ | Methanol, 0°C, 2h | Partial saturation | Intermediate for further functionalization. |

Reduction products are less biologically active, underscoring the role of conjugation .

Ring-Opening Reactions

The thiazolidinone ring undergoes cleavage under basic conditions:

| Base | Conditions | Product | Follow-Up Reactions |

|---|---|---|---|

| NaOH (2M) | Reflux, 6h | Thiol intermediate | Alkylation to form sulfides. |

| NH₃ (g) | Methanol, RT, 24h | Open-chain dithiocarbamate | Chelation with metal ions. |

Ring-opening derivatives show reduced cytotoxicity but retain antioxidant properties .

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes limited substitution due to electron-withdrawing acetamide:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | Nitro derivative (minor) | <10% |

| SO₃/H₂SO₄ | 100°C, 4h | Sulfonic acid (trace) | <5% |

Low reactivity highlights the deactivating effect of the acetamide group .

Key Research Findings

-

Structure-Reactivity Relationship : The benzylidene group’s conjugation stabilizes transition states in cycloadditions, while the thioxo group’s redox activity drives oxidation pathways.

-

Biological Implications : Oxidation and condensation products exhibit improved anticancer activity, with IC₅₀ values as low as 7.0 µM against A549 lung cancer cells .

-

Computational Insights : Docking studies reveal sulfone derivatives bind tubulin’s Argβ369 site (ΔG = −9.2 kcal/mol), mimicking Taxol’s mechanism .

科学的研究の応用

Synthesis of (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

The compound can be synthesized through a series of reactions involving thiazolidinone derivatives. The synthesis typically involves the following steps:

- Knoevenagel Condensation : The initial step involves the reaction of an appropriate aldehyde with a thiazolidinone derivative to form the corresponding benzylidene derivative.

- Acetamide Formation : The final product is obtained by acylation of the amine with acetic anhydride or acetyl chloride.

Antioxidant Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, derivatives of this compound have shown effective inhibition of lipid peroxidation, which is vital for preventing oxidative stress in cells .

Anticancer Activity

Several studies indicate that thiazolidinone derivatives possess anticancer properties. For example, compounds related to this compound have been tested against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer). The results showed promising IC50 values indicating their potential as anticancer agents .

Neurological Disorders

Recent findings suggest that thiazolidinone derivatives may have applications in treating neurological disorders due to their ability to inhibit specific kinases involved in neuronal signaling pathways . Compounds derived from this class have been evaluated for their effects on DYRK1A, a kinase implicated in Alzheimer's disease.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinone compounds have also been investigated. Studies reveal that these compounds can modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various thiazolidinone derivatives against multiple tumor cell lines. The compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| A | HepG2 | 22.04 |

| B | MCF-7 | 45.91 |

| C | Caco-2 | 34.94 |

Case Study 2: Antioxidant Activity Assessment

The antioxidant activity was assessed using the TBARS assay, where several derivatives showed a marked reduction in lipid peroxidation levels compared to controls .

| Compound | EC50 Value (mM) |

|---|---|

| D | 0.565 |

| E | 0.708 |

作用機序

The mechanism of action of (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with various molecular targets and pathways. The thioxothiazolidinone ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects. For example, the compound can inhibit aldose reductase, an enzyme involved in diabetic complications, by binding to its active site and preventing substrate access .

類似化合物との比較

Key Observations :

- Substituent Effects : The 5-benzylidene group in the target compound likely enhances π-π stacking interactions in biological targets compared to electron-deficient arylidenes (e.g., nitro-substituted derivatives in 6a–o) .

- Acetamide Linkage : The para-phenylacetamide group may improve metabolic stability relative to meta-substituted analogs like (Z)-I30, where the methoxy group could increase solubility but reduce membrane permeability .

Key Findings :

- Anticancer Potential: The benzylidene group in the target compound may confer moderate activity compared to more potent derivatives with electron-withdrawing substituents .

- Target Specificity: Unlike triazine-based Compound H, the thioxothiazolidinone core in the target compound suggests a mechanism distinct from sodium channel modulation, possibly involving kinase or protease inhibition .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The thioxothiazolidinone ring and acetamide group enable hydrogen bonding, critical for crystal packing and target binding. Analogous compounds exhibit varied hydrogen-bonding patterns depending on substituents .

- Solubility : The para-phenylacetamide group likely reduces solubility compared to polar derivatives (e.g., 3-methoxyphenyl in (Z)-I30), necessitating formulation optimization for in vivo applications .

生物活性

(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide, a compound belonging to the thiazolidinone class, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core with a benzylidene moiety, which is essential for its biological activity. The molecular formula is , and it possesses notable physicochemical properties that influence its bioactivity.

| Property | Value |

|---|---|

| Molecular Weight | 332.40 g/mol |

| Number of Heavy Atoms | 22 |

| Number of Aromatic Heavy Atoms | 9 |

| Number of Rotatable Bonds | 4 |

| Number of H-bond Acceptors | 3 |

| Number of H-bond Donors | 2 |

| Lipinski's Rule Compliance | Yes |

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. Specifically, this compound has shown potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

- Inhibition of Biofilm Formation : Studies have demonstrated that compounds similar to this compound can inhibit biofilm formation by up to 89% at concentrations as low as 0.78 μM . This is critical given the rising threat of multi-drug resistant bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds against MRSA have been reported as low as 0.78 μM, indicating strong antibacterial properties .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activities through inhibition of key enzymes involved in inflammatory pathways:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are pivotal in the inflammatory response .

- Case Study : In vivo studies have indicated that thiazolidinone derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Emerging research has explored the anticancer properties of thiazolidinone derivatives:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

- Cytotoxicity Studies : In vitro studies on various cancer cell lines have shown that these compounds can significantly reduce cell viability at micromolar concentrations without exhibiting high toxicity towards normal cells .

Toxicological Profile

The safety profile of this compound has been evaluated in various studies:

- Acute Toxicity : Preliminary toxicity assessments indicate that the compound has a high LD50 value (>2000 mg/kg), suggesting low acute toxicity .

- Mutagenicity and Carcinogenicity : Studies reveal no significant mutagenic or carcinogenic effects, with probabilities for these properties being low (55–71%) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide?

- Methodology : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Formation of the thiazolidinone core via condensation of thiosemicarbazide derivatives with α,β-unsaturated carbonyl compounds under reflux conditions (toluene:water, 8:2) .

- Step 2 : Functionalization of the phenylacetamide group using chloroacetyl chloride in triethylamine, followed by purification via recrystallization (ethanol or pet-ether) .

- Critical factors : Reaction time (5–7 h), solvent ratios, and use of sodium azide (NaN₃) for azide substitutions .

Q. How is structural characterization performed for this compound?

- Analytical techniques :

- NMR spectroscopy : Confirms the (Z)-stereochemistry of the benzylidene group via coupling constants (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within ±0.5%) .

- TLC monitoring : Hexane:ethyl acetate (9:1) is used to track reaction progress .

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step of thiazolidinone derivatives?

- Experimental insights :

- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yields (e.g., 68–91% yields in related thiazolidinones) .

- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) enhances cyclization efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How do structural modifications (e.g., substituents on the benzylidene group) impact bioactivity?

- Structure-Activity Relationship (SAR) findings :

- Electron-withdrawing groups (e.g., Cl, NO₂) on the benzylidene moiety enhance antimicrobial activity by increasing electrophilicity .

- Hydrophobic substituents (e.g., methyl, methoxy) improve membrane permeability, as shown in analogues with IC₅₀ values <10 μM in cancer cell lines .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodology :

- Molecular docking : Used to simulate interactions with enzymes like COX-2 or EGFR. For example, π-π stacking between the benzylidene group and Tyr-385 in COX-2 is critical .

- QSAR modeling : Correlates logP values (2.1–3.5) with anti-inflammatory activity (R² = 0.89) .

- Validation : Experimental IC₅₀ values align with docking scores (Pearson coefficient >0.75) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。